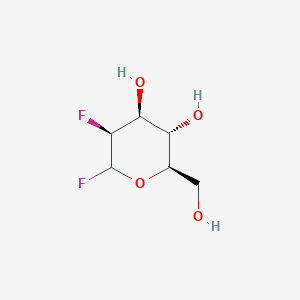
(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol
Descripción
(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol is a synthetic compound characterized by the presence of fluorine atoms at the 5 and 6 positions of the oxane ring
Propiedades
Fórmula molecular |
C6H10F2O4 |
|---|---|
Peso molecular |
184.14 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C6H10F2O4/c7-3-5(11)4(10)2(1-9)12-6(3)8/h2-6,9-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |
Clave InChI |
YZRDPODBASCWCK-CBPJZXOFSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)F)F)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)F)F)O)O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol typically involves the fluorination of a suitable precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorinated sugar analog in metabolic studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This can lead to modulation of biological pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5S)-5,6-dichloro-2-(hydroxymethyl)oxane-3,4-diol: Similar structure but with chlorine atoms instead of fluorine.
(2R,3S,4S,5S)-5,6-dibromo-2-(hydroxymethyl)oxane-3,4-diol: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
The uniqueness of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol lies in the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the stability and bioavailability of the compound, making it a valuable candidate for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


